molecular formula MoO12S3-6 B3029057 Ccris 4392 CAS No. 51016-80-9

Ccris 4392

Cat. No. B3029057
CAS RN: 51016-80-9
M. Wt: 384.1 g/mol
InChI Key: YCTXNKQQQBSTFO-UHFFFAOYSA-H
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Description

Ccris 4392 is a chemical compound that has been widely studied for its potential applications in scientific research. It is a synthetic compound that is commonly used as a research tool in a variety of fields, including biochemistry, pharmacology, and neuroscience. In

Scientific Research Applications

Big Science Research Infrastructures

The study by Wareham et al. (2021) discusses the ATTRACT project, an initiative by the European Commission, which funds projects to develop commercial applications of Big Science Research Infrastructure (BSRI) technologies. This research highlights the complexity of aligning scientific missions with technological and market uncertainties.

Classroom Communication Systems in Science Education

Nicol and Boyle (2003) explored the use of classroom communication systems (CCSs) to enhance conceptual understanding in large science classes. Their research, as detailed in “Peer Instruction versus Class-wide Discussion in Large Classes”, found that these systems, which facilitate dialogue and immediate feedback, can significantly improve learning outcomes in science education.

Chemical Understanding in Computerized Laboratories

Dori and Sasson (2008) investigated the impact of a case-based computerized laboratory (CCL) on students' chemical understanding and graphing skills. Their study, “Chemical understanding and graphing skills in an honors case-based computerized chemistry laboratory environment”, suggests that the CCL environment enhances students' abilities to interpret and graph chemical data effectively.

Cloud Condensation Nuclei and Particle Chemistry

Research by Schmale et al. (2017) titled “Collocated observations of cloud condensation nuclei, particle size distributions, and chemical composition” provides insights into the study of aerosol particles relevant for understanding aerosol-cloud interactions. This study is crucial for climate research and could indirectly relate to chemical research like Ccris 4392.

Carbon Dioxide Capture and Utilization

Gao et al. (2020) discussed the state-of-the-art in CO2 capture and utilization (CCU) in their paper, “Industrial carbon dioxide capture and utilization: state of the art and future challenges”. This research is relevant for understanding the environmental applications and implications of chemical research.

properties

IUPAC Name

molybdenum;trisulfate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Mo.3H2O4S/c;3*1-5(2,3)4/h;3*(H2,1,2,3,4)/p-6
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCTXNKQQQBSTFO-UHFFFAOYSA-H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Mo]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

MoO12S3-6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Molybdenum sulfate

CAS RN

51016-80-9
Record name Molybdenum sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051016809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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